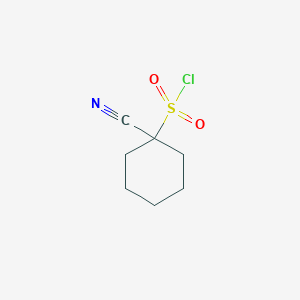
N-(4-cyanothian-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanothian-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, commonly known as CTZ, is a chemical compound used in scientific research. CTZ is a triazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
CTZ has been widely used in scientific research for its potential applications in drug discovery and development. CTZ has been reported to exhibit antitumor, antifungal, and antiviral activity. In addition, CTZ has been shown to have potential as a scaffold for the development of new drugs targeting various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Mecanismo De Acción
CTZ exerts its biological activity through the inhibition of tubulin polymerization, which is essential for cell division and proliferation. CTZ binds to the colchicine site of tubulin, leading to the disruption of microtubule assembly and cell cycle arrest. This mechanism of action has been shown to be effective against a variety of cancer cell lines.
Biochemical and Physiological Effects
CTZ has been reported to exhibit a range of biochemical and physiological effects. CTZ has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, CTZ has been shown to have antifungal and antiviral activity, making it a potential candidate for the development of new antifungal and antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTZ has several advantages for lab experiments. It is easy to synthesize, has high purity, and is stable under normal laboratory conditions. However, CTZ also has some limitations. It is toxic and requires careful handling. In addition, its solubility in water is limited, which may limit its use in certain experiments.
Direcciones Futuras
For the use of CTZ in scientific research have also been identified. CTZ has the potential to be a valuable tool for researchers in the development of new drugs targeting various diseases.
Métodos De Síntesis
CTZ can be synthesized through a two-step reaction involving the condensation of 4-cyanothiazole with phenylhydrazine, followed by the reaction with chloroacetyl chloride. The resulting product is then reacted with sodium azide and copper (I) iodide to yield CTZ. This synthesis method has been reported to have a yield of up to 80%.
Propiedades
IUPAC Name |
N-(4-cyanothian-4-yl)-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c16-11-15(6-8-22-9-7-15)18-14(21)13-10-17-20(19-13)12-4-2-1-3-5-12/h1-5,10H,6-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOGQEFMWQLZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanothian-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B2946787.png)
![2-(4-fluorophenyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2946788.png)
![2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2946789.png)

![3-ethyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946791.png)





![3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2946800.png)
